4-Cyanomethyl-2,6-dimethylpyridine
Overview
Description
2,6-Dimethylpyridine is an organic compound with the chemical formula C7H9N . It can be prepared through various methods .
Synthesis Analysis
A series of simple 2-methylpyridines were synthesized using a simplified bench-top continuous flow setup .Molecular Structure Analysis
The structure of neutral and protonated pyridine, 2-methyl-, 4-methyl-, 2,4-dimethyl-, 2,6-dimethyl-, and 2,4,6-trimethylpyridine molecules and also of proton-bound dimers of pyridine and 2,4-dimethylpyridine were computed using accurate quantum chemical methods .Chemical Reactions Analysis
The introduction of a second cyano group by nucleophilic substitution of halogen atoms by a cyanide ion should lead to alkyl-substituted pyridine-2,3-dicarbonitriles .Physical and Chemical Properties Analysis
Photophysical and electrochemical studies of DDP dye with Formamide and alkyl substituted amides were carried out in water .Scientific Research Applications
Ion Mobility Spectrometry Standards : 2,4-Dimethylpyridine (a compound similar to 4-Cyanomethyl-2,6-dimethylpyridine) has been studied for its application in ion mobility spectrometry. It has been found to yield a protonated molecule and shows potential for use in standardizing reduced mobilities in ion mobility spectra (Eiceman, Nazarov, & Stone, 2003).
NMR pH Indicators : Research on fluorinated pyridines, including 4-(fluoromethyl)-2,6-dimethylpyridine, has shown their potential as indicators in 19 F NMR pH measurements. These compounds demonstrate significant chemical shift responses to pH changes, making them suitable for this application (Amrollahi, 2014).
Selective Poisoning of Bronsted Sites : 2,6-Dimethylpyridine is used in research for selective poisoning of Bronsted sites on synthetic Y zeolites, aiding in the study of active sites in zeolites and their catalytic properties (Jacobs & Heylen, 1974).
Cationic Polymerization : The compound 2,6-dimethylpyridine has been used in the living cationic polymerization of vinyl monomers. Its structure and steric properties play a critical role in stabilizing the growing carbocation during polymerization (Higashimura, Okamoto, Kishimoto, & Aoshima, 1989).
Microwave-Assisted Synthesis : Research has explored the use of 2,6-dimethylpyridine under microwave irradiation to synthesize pyridine dicarboxylic acid. This method offers an environmentally friendly and efficient alternative to traditional synthesis methods (Zhang et al., 2010).
Biodegradation Studies : The biodegradation of 2,6-dimethylpyridine by the bacterium Arthrobacter crystallopoietes has been studied, revealing the formation of various metabolites. This research is significant for understanding the degradation of pyridines in wastewater treatment (Khasaeva, Parshikov, & Zaraisky, 2020).
Catalysis and Binding Studies : Research has been conducted on the synthesis of Schiff base ligands, including compounds derived from 4-(3-cyano-4,6-dimethylpyridin-2-ylamino) benzohydrazide, for their catalytic, DNA binding, and antibacterial activities. These studies contribute to the development of new therapeutic agents and catalysts (El‐Gammal, Mohamed, Rezk, & El‐Bindary, 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(2,6-dimethylpyridin-4-yl)acetonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-7-5-9(3-4-10)6-8(2)11-7/h5-6H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXXQBOOZPRXUPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C)CC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90926609 | |
Record name | (2,6-Dimethylpyridin-4-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90926609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130138-46-4 | |
Record name | (2,6-Dimethylpyridin-4-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90926609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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